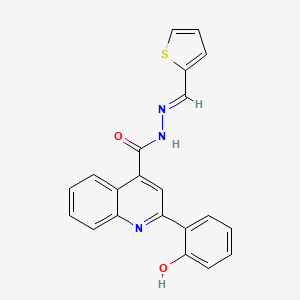
2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, also known as THQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. THQ belongs to the family of hydrazide derivatives and has been studied for its anti-inflammatory, antioxidant, and anticancer effects.
作用機序
The mechanism of action of 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide is not yet fully understood. However, studies have shown that 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide exerts its anti-inflammatory and antioxidant effects through the modulation of various signaling pathways and enzymes. 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide also activates the Nrf2 signaling pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators.
In addition, 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been found to scavenge free radicals and protect cells from oxidative stress and damage. 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide also regulates the expression of antioxidant enzymes such as SOD, CAT, and GPx.
実験室実験の利点と制限
One advantage of using 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide in lab experiments is its low toxicity and high stability. 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been found to have low cytotoxicity and does not affect the viability of normal cells. 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide is also stable under various conditions and can be easily synthesized and purified.
One limitation of using 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide in lab experiments is its poor solubility in water. This makes it difficult to administer 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide in aqueous solutions and limits its bioavailability. Another limitation is the lack of in vivo studies on the efficacy and safety of 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide.
将来の方向性
There are several future directions for the research on 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide. One direction is to investigate the efficacy and safety of 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide in animal models of inflammatory diseases and oxidative stress-related disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide to determine the optimal dosage and administration route.
Furthermore, the development of novel formulations and delivery systems for 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide could improve its solubility and bioavailability. The use of nanotechnology-based approaches such as nanoparticles and liposomes could enhance the therapeutic efficacy of 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide.
Conclusion:
In conclusion, 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide is a promising synthetic compound that has potential therapeutic applications in various scientific fields. 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide possesses anti-inflammatory and antioxidant properties and has been studied for its efficacy in the treatment of inflammatory diseases and oxidative stress-related disorders. Further research is needed to fully understand the mechanism of action of 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide and to determine its efficacy and safety in vivo.
合成法
The synthesis of 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2-hydroxyacetophenone, 2-thiophenecarboxaldehyde, and 4-hydroxyquinoline-3-carboxylic acid hydrazide in the presence of a catalyst. The resulting compound is then purified through recrystallization and characterized using spectroscopic techniques.
科学的研究の応用
2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been studied extensively for its potential therapeutic applications in various scientific fields. In the field of pharmacology, 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
In addition, 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been found to have antioxidant properties that protect cells from oxidative stress and damage. This makes 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide a promising candidate for the prevention and treatment of various diseases associated with oxidative stress such as cancer, cardiovascular diseases, and neurodegenerative disorders.
特性
IUPAC Name |
2-(2-hydroxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c25-20-10-4-2-8-16(20)19-12-17(15-7-1-3-9-18(15)23-19)21(26)24-22-13-14-6-5-11-27-14/h1-13,25H,(H,24,26)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCCKSZICQMXQF-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3O)C(=O)NN=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3O)C(=O)N/N=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]quinoline-4-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B6059594.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059604.png)
![1-(1,4-dithiepan-6-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6059610.png)
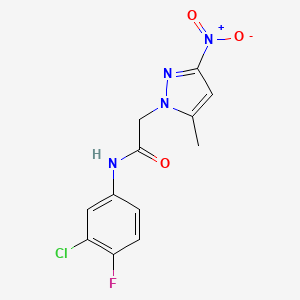
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6059614.png)
![methyl 2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6059628.png)
![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)methyl]phenyl}acetamide](/img/structure/B6059636.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6059642.png)
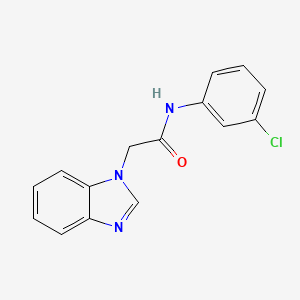
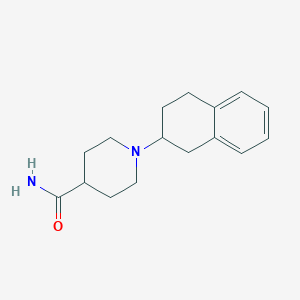
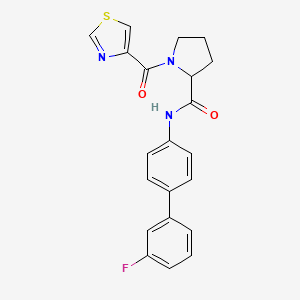
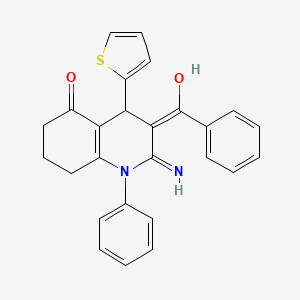
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6059689.png)
![2-[4-(2-fluoro-4-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059704.png)